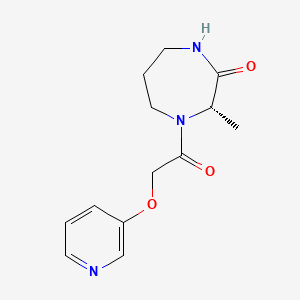
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one, also known as P3O, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound belongs to the class of diazepanones, which have been shown to have a wide range of biological activities.
科学研究应用
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. This compound has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
作用机制
The exact mechanism of action of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been shown to increase the duration of pentobarbital-induced sleep, suggesting that it may have hypnotic effects as well. This compound has not been studied extensively in humans, so its effects on human physiology are not well understood.
实验室实验的优点和局限性
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, so it may have unique properties that make it useful for research. The compound is also relatively easy to synthesize, making it readily available for use in experiments.
One limitation of this compound is that its effects on human physiology are not well understood, so caution should be taken when interpreting data from animal models. Additionally, this compound has not been studied extensively in vivo, so its pharmacokinetics and pharmacodynamics are not well understood.
未来方向
There are several potential future directions for research on (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Further studies are needed to determine the efficacy of this compound in humans and to understand its mechanism of action.
Another area of interest is the development of new compounds based on the structure of this compound. The diazepanone class of compounds has been shown to have a wide range of biological activities, so there is potential for the development of new compounds with novel properties.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and its mechanism of action is believed to involve positive allosteric modulation of the GABA receptor. Further studies are needed to determine the efficacy of this compound in humans and to explore its potential for the development of new compounds with novel properties.
合成方法
The synthesis of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinylacetic acid with tert-butyl carbamate to form an intermediate. This intermediate is then reacted with 3-methyl-1,4-diaminobutane to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with good purity.
属性
IUPAC Name |
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-13(18)15-6-3-7-16(10)12(17)9-19-11-4-2-5-14-8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,15,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHMMWVQBQTDI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)

![(3S)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-methyl-1,4-diazepan-2-one](/img/structure/B7352262.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)

![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)